KRAS G12C inhibitor 5

Description

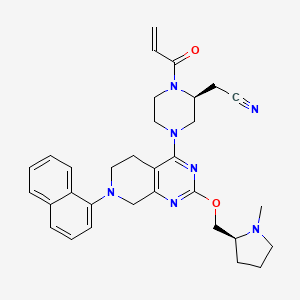

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKBMFMBHWUYHS-DQEYMECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of KRAS G12C inhibitor 5, a structurally novel covalent inhibitor identified through DNA-encoded library screening. While specific quantitative potency data for inhibitor 5 is not extensively published due to its nature as an initial screening hit that underwent further optimization, this guide will delve into its binding mode, its impact on the KRAS signaling pathway, and the experimental methodologies used for its characterization. For comparative context, quantitative data for clinically approved KRAS G12C inhibitors are provided.

Core Mechanism of Action

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The formation of a covalent bond between the inhibitor and Cys12 locks the KRAS G12C protein in an inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby inhibiting downstream pro-proliferative signaling pathways.[1]

Crystallographic studies have revealed that inhibitor 5 binds to the P2/Switch-II pocket of KRAS G12C.[2][3] The covalent adduct is formed with Cysteine 12, and the ligand occupies this allosteric pocket.[2][3] Interestingly, the binding mode of inhibitor 5 showed unexpected interactions, with its polar β-aminoamide side chain binding in the α-2 helix-facing subpocket and another part of the molecule binding in the cryptic pocket defined by residues Y96, H95, and Q99.[2][3]

Quantitative Data for KRAS G12C Inhibitors

As inhibitor 5 was an initial hit from a screening campaign and subsequently optimized, specific potency values such as IC50 and Ki are not detailed in the primary literature. However, to provide a framework for understanding the potency of KRAS G12C inhibitors, the following table summarizes data for the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Biochemical Nucleotide Exchange | 8.88 | - | [4] |

| Adagrasib (MRTX849) | KRAS G12C | Cellular (pERK inhibition) | ~10-100 | - | |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | <1 |

Signaling Pathways

KRAS is a central node in cellular signaling, and its activation leads to the stimulation of multiple downstream pathways that drive cell proliferation, survival, and differentiation. The primary cascades affected by KRAS G12C inhibition are the MAPK/ERK and PI3K/AKT pathways.

Experimental Protocols

The characterization of this compound and similar compounds involves a series of biochemical and cell-based assays.

Biochemical Coupled Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein.

Protocol:

-

Reagents:

-

Purified, recombinant KRAS G12C protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP).

-

Guanine nucleotide exchange factor (GEF), such as SOS1.

-

GTP solution.

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl2, 0.01% Triton X-100).

-

Test inhibitor (dissolved in DMSO).

-

-

Procedure:

-

In a 384-well plate, add the test inhibitor at various concentrations.

-

Add the KRAS G12C-BODIPY-GDP complex to each well.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP.

-

Monitor the decrease in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorescent GDP analog). A smaller decrease in fluorescence indicates inhibition of nucleotide exchange.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Assay: p-ERK Western Blot

This assay assesses the inhibitor's ability to suppress the downstream KRAS signaling pathway in cancer cell lines harboring the KRAS G12C mutation.

Protocol:

-

Cell Culture:

-

Culture KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in appropriate media and conditions.

-

-

Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the KRAS G12C inhibitor for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

X-ray Co-crystallization

This technique is used to determine the three-dimensional structure of the inhibitor bound to the KRAS G12C protein.

Protocol:

-

Protein Preparation:

-

Express and purify high-purity, soluble KRAS G12C protein.

-

-

Complex Formation:

-

Incubate the purified KRAS G12C protein with a molar excess of the inhibitor to ensure covalent modification. The formation of the covalent adduct can be confirmed by mass spectrometry.

-

-

Crystallization:

-

Screen for crystallization conditions using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known KRAS structure as a search model.

-

Refine the structure and model the inhibitor into the electron density map. The Protein Data Bank (PDB) ID for the co-crystal structure of inhibitor 5 with KRAS G12C is 9E9H.[2][3]

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of a novel KRAS G12C inhibitor.

Conclusion

This compound represents an important chemical starting point for the development of novel and potent covalent inhibitors targeting this oncogenic driver. Its mechanism of action, involving covalent modification of Cys12 and allosteric inhibition of nucleotide exchange, has been well-characterized. While specific quantitative data for this initial hit are limited, the experimental protocols and workflows described herein provide a comprehensive guide for the evaluation of this and other KRAS G12C inhibitors. The structural insights gained from inhibitor 5 have paved the way for the design of optimized compounds with improved pharmacological properties, highlighting the value of structure-based drug design in targeting this once "undruggable" protein.

References

- 1. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Binding Kinetics and Affinity of the KRAS G12C Inhibitor Sotorasib (AMG 510)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[1]

For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined allosteric binding pockets. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C represented a landmark achievement in oncology. Sotorasib (AMG 510) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively and irreversibly binds to KRAS G12C.[2] This technical guide provides a comprehensive overview of the binding kinetics and affinity of Sotorasib, detailing the experimental methodologies used for its characterization and its impact on cellular signaling.

Mechanism of Action

Sotorasib exerts its inhibitory effect by covalently binding to the thiol group of the cysteine residue at position 12 of the KRAS G12C mutant protein.[2] This interaction is highly specific as wild-type KRAS does not possess a cysteine at this position. The binding of Sotorasib occurs within the switch-II pocket of KRAS G12C, a region that is accessible only when the protein is in its inactive, GDP-bound state.[1][2] By forming this irreversible covalent bond, Sotorasib locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP.[2] This abrogation of nucleotide exchange effectively blocks the activation of KRAS G12C and subsequently inhibits downstream signaling through the MAPK and PI3K-AKT pathways, leading to the suppression of cancer cell proliferation and survival.[2]

Binding Affinity and Kinetics

The interaction of Sotorasib with KRAS G12C is a two-step process: an initial non-covalent binding followed by an irreversible covalent bond formation. While specific kinetic parameters such as association rate (k_on), dissociation rate (k_off), and residence time for the initial non-covalent interaction are not extensively reported in publicly available literature, the overall affinity and potency of Sotorasib have been well-characterized through various biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of Sotorasib against KRAS G12C.

| Biochemical Assay | Parameter | Value | Assay Conditions | Reference |

| TR-FRET Nucleotide Exchange | IC50 | 8.88 nM | Inhibition of SOS1-mediated nucleotide exchange on KRAS G12C. | [3] |

| Cellular Assay | Cell Line | Parameter | Value (µM) | Assay Conditions | Reference |

| Cell Viability (CellTiter-Glo) | NCI-H358 | IC50 | 0.006 | 72 hours incubation | [4] |

| MIA PaCa-2 | IC50 | 0.009 | 72 hours incubation | [4] | |

| NCI-H23 | IC50 | 0.6904 | 72 hours incubation | [4] | |

| NCI-H358 | IC50 | 0.0818 | 72 hours incubation | [4] | |

| SW1463 | IC50 | 0.0458 | Not specified | [5] | |

| MIA PaCa-2 | IC50 | 0.0341 | Not specified | [5] | |

| LU65 | IC50 | 2.56 | Not specified | [5] | |

| LU99 | IC50 | 22.55 | Not specified | [5] | |

| p-ERK Inhibition (Western Blot) | Various KRAS G12C mutant cell lines | - | Effective inhibition at 100 nM | 4 hours incubation | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to monitor the interaction between GTP-bound KRAS G12C and the RAS-binding domain (RBD) of its downstream effector, c-RAF. In the presence of a GTP analog and the guanine nucleotide exchange factor SOS1, GDP-bound KRAS G12C exchanges its nucleotide and binds to a fluorescently labeled c-RAF-RBD, bringing a donor and acceptor fluorophore in proximity to generate a FRET signal. Inhibitors that block nucleotide exchange will prevent this interaction and reduce the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a complete binding buffer (e.g., RBD-RAS Binding Buffer supplemented with DTT).

-

Dilute GDP-loaded KRAS G12C protein to the desired concentration (e.g., 3 ng/µL) in the complete binding buffer.

-

Prepare serial dilutions of the test inhibitor (Sotorasib) at 5-fold the final desired concentrations in the complete binding buffer.

-

Prepare a mixture of GTP and SOS1 protein in the complete binding buffer.

-

Dilute a fluorescently labeled c-RAF-RBD to the desired concentration (e.g., 3.6 ng/µL) in the complete binding buffer.

-

Prepare a detection mixture containing a Tb-labeled donor and an acceptor dye in an appropriate immunoassay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 4 µL of diluted GDP-loaded KRAS G12C to each well.

-

Add 2 µL of the diluted test inhibitor or vehicle control to the respective wells.

-

Initiate the nucleotide exchange reaction by adding 2 µL of the GTP and SOS1 mixture to all wells except the blank. Add 2 µL of complete binding buffer to the blank wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 2 µL of the diluted c-RAF-RBD to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 10 µL of the donor/acceptor detection mixture to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Data Acquisition and Analysis:

-

Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Subtract the blank values from all other measurements.

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

-

Incubate the cells for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sotorasib in the appropriate cell culture medium.

-

Treat the cells with the desired concentrations of Sotorasib or vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phospho-ERK (p-ERK) Western Blot Assay

This assay is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with an inhibitor, cells are lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The levels of p-ERK relative to total ERK indicate the extent of pathway inhibition.

Protocol:

-

Cell Treatment and Lysis:

-

Seed KRAS G12C mutant cells in a culture dish and grow to approximately 80% confluency.

-

Treat the cells with Sotorasib or vehicle control for the desired time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

Gel Electrophoresis and Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-p-ERK) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of the p-ERK signal to the total ERK signal.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating a KRAS G12C inhibitor.

Conclusion

Sotorasib has emerged as a groundbreaking therapy for cancers harboring the KRAS G12C mutation. Its mechanism of action, involving the specific and irreversible covalent modification of the mutant cysteine, effectively locks the oncoprotein in an inactive state. The data presented in this guide, derived from a range of biochemical and cellular assays, quantitatively demonstrate the high potency of Sotorasib in inhibiting KRAS G12C signaling and suppressing the proliferation of mutant cancer cells. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further studies into the mechanisms of KRAS G12C inhibition and the development of next-generation targeted therapies. While direct kinetic parameters for the initial non-covalent binding of Sotorasib are not widely reported, the comprehensive affinity and potency data underscore its effectiveness as a therapeutic agent.

References

- 1. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 3. oncnursingnews.com [oncnursingnews.com]

- 4. ilcn.org [ilcn.org]

- 5. Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of a KRAS G12C-Inhibitor Complex: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the crystal structure of the KRAS G12C oncogene in complex with a covalently bound inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[1] This mutation, where glycine at position 12 is replaced by cysteine, impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state.[2] This leads to the aberrant activation of downstream signaling pathways, such as the MAPK and PI3K pathways, driving tumorigenesis.[2]

The discovery of a druggable pocket, the Switch-II pocket (S-IIP), adjacent to the mutant cysteine has enabled the development of covalent inhibitors that specifically target KRAS G12C.[3] These inhibitors form an irreversible bond with the thiol group of Cys12, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[4] This guide focuses on the structural and biochemical characterization of one such inhibitor in complex with KRAS G12C. For the purpose of this guide, we will focus on a representative quinazoline-based inhibitor, referred to as "Inhibitor 5" in early-stage discovery, which shares key structural features with many clinically investigated molecules. The structural details are based on publicly available data for similar inhibitor complexes, such as PDB entry 5V9O.[5][6]

Quantitative Data

The following tables summarize the key quantitative data associated with the crystal structure and binding of the inhibitor to KRAS G12C.

Table 1: Crystallographic Data and Refinement Statistics

| Parameter | Value | Reference |

| PDB ID | 5V9O (similar to Inhibitor 5) | [5][6] |

| Resolution (Å) | 1.56 | [5] |

| Space Group | P 1 21 1 | [5] |

| Unit Cell Dimensions (Å) | a=33.1, b=63.8, c=42.1 | [5] |

| R-work / R-free | 0.180 / 0.199 | [5] |

| Ramachandran Favored (%) | 98.16 | [5] |

| Ramachandran Outliers (%) | 0.00 | [5] |

Table 2: Binding Affinity and Kinetic Parameters

| Parameter | Value | Method | Reference |

| IC50 (p-ERK inhibition) | Sub-micromolar | Cellular Assay | [5] |

| Relative GTP Affinity | Decreased | Nucleotide Exchange Assay | [3] |

| Thermal Stability (ΔTm) | Increased | Differential Scanning Fluorimetry | [7] |

Signaling Pathway

The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of inhibition by a G12C-specific inhibitor.

Caption: KRAS G12C signaling pathway and inhibitor action.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in determining the crystal structure of the KRAS G12C-inhibitor complex.

Protein Expression and Purification

-

Construct Design: A gene encoding human KRAS (residues 1-169) with the G12C mutation is cloned into a bacterial expression vector (e.g., pET-28a) containing an N-terminal hexahistidine (6xHis) tag and a TEV protease cleavage site.

-

Expression: The expression vector is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.

-

Lysis and Affinity Chromatography: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole.

-

Tag Cleavage and Further Purification: The 6xHis tag is cleaved by incubation with TEV protease overnight at 4°C during dialysis against a low-salt buffer. The cleaved protein is passed through the Ni-NTA column again to remove the tag and any uncleaved protein. The flow-through is collected and further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT.

-

Protein Characterization: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Co-crystallization

-

Complex Formation: Purified KRAS G12C is incubated with a 3-fold molar excess of the inhibitor (dissolved in DMSO) for 2 hours at 4°C to ensure complete covalent modification. The complex is then concentrated to 10-15 mg/mL.

-

Crystallization Screening: The KRAS G12C-inhibitor complex is subjected to sparse-matrix crystallization screening using the sitting-drop vapor-diffusion method at 20°C. Commercially available screens (e.g., Hampton Research, Qiagen) are used to test a wide range of crystallization conditions.

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and the addition of small-molecule additives. Well-diffracting crystals are typically obtained after several days to a week.

X-ray Diffraction Data Collection and Structure Determination

-

Cryo-protection and Data Collection: Crystals are harvested and briefly soaked in a cryo-protectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction images are processed using software such as XDS or HKL2000 to integrate the reflection intensities and scale the data.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of KRAS (e.g., PDB ID 4OBE) as a search model. The initial model is refined through iterative cycles of manual model building in Coot and automated refinement using software like Phenix or REFMAC5. The inhibitor is modeled into the electron density maps, and water molecules are added. The final model is validated for its stereochemical quality and fit to the electron density data.[8]

Experimental Workflow

The following diagram outlines the logical flow of the experimental process for determining the crystal structure of the KRAS G12C-inhibitor complex.

Caption: Workflow for protein-ligand crystal structure determination.

Conclusion

The determination of the crystal structure of KRAS G12C in complex with a covalent inhibitor provides critical insights into the molecular basis of its therapeutic action. The detailed structural information reveals how the inhibitor occupies the Switch-II pocket and forms a covalent bond with Cys12, allosterically locking the oncoprotein in an inactive state. This knowledge is invaluable for the structure-based design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. bioengineer.org [bioengineer.org]

- 2. researchgate.net [researchgate.net]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. wwPDB: pdb_00005v9o [wwpdb.org]

- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. This document provides an in-depth technical guide on the in vitro characterization of a representative covalent KRAS G12C inhibitor. These inhibitors function by specifically and irreversibly binding to the mutant cysteine 12, thereby locking the KRAS protein in its inactive, GDP-bound state.[1][2] This allosteric inhibition prevents the interaction of KRAS with its downstream effectors, abrogating the aberrant signaling that drives tumor proliferation and survival.[3][4] This guide details the essential biochemical and cell-based assays, presents key quantitative data in a structured format, and illustrates the underlying molecular pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.[2][5] The development of covalent inhibitors targeting the G12C mutation marked a significant breakthrough.[6] These compounds form an irreversible covalent bond with the thiol group of the Cys12 residue, which is only accessible in the GDP-bound (inactive) state of KRAS.[1][3] By trapping KRAS G12C in this "off" state, the inhibitor prevents its activation by Guanine Nucleotide Exchange Factors (GEFs) like SOS1, thereby blocking downstream signaling through critical pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[3][4]

Quantitative Data Summary

The in vitro efficacy of a KRAS G12C inhibitor is determined through a series of biochemical and cell-based assays. The data below is representative of potent and selective inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849).

Table 1: Biochemical Assay Data

| Assay Type | Target | Metric | Representative Value | Description |

| Nucleotide Exchange | KRAS G12C-SOS1 | IC50 | 21.1 nM[7] | Measures the inhibition of SOS1-catalyzed GDP to GTP exchange on KRAS G12C. |

| Target Engagement | KRAS G12C | Kd | 36.0 µM (initial binding)[8] | Quantifies the binding affinity of the inhibitor to the target protein, often via SPR or TSA. |

| Protein Modification | KRAS G12C | % Modification | >90% | Assesses the extent and rate of covalent bond formation, typically using LC-MS. |

| Effector Interaction | KRAS G12C-cRAF | IC50 | Low nM range | Measures the disruption of the interaction between active KRAS G12C and its effector, cRAF. |

Table 2: Cell-Based Assay Data

| Cell Line | Cancer Type | Metric | Representative Value Range | Description |

| MIA PaCa-2 | Pancreatic | IC50 | 5 - 100 nM[5][7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |

| NCI-H358 | Lung | IC50 | 10 - 100 nM[5][7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |

| NCI-H1373 | Lung | IC50 | ~20 nM[7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |

| Calu-1 | Lung | IC50 | ~67 nM[7] | Measures the concentration of inhibitor required to inhibit cell growth by 50%. |

| MIA PaCa-2 | Pancreatic | p-ERK IC50 | Low nM range[6] | Measures inhibition of downstream signaling by quantifying phosphorylated ERK levels. |

| KRAS WT Cells | Various | IC50 | >10 µM | Demonstrates selectivity for the G12C mutant over the wild-type protein. |

Detailed Experimental Protocols

A robust in vitro characterization relies on a suite of complementary assays to build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism.

Biochemical Assays

4.1.1 Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding affinity (KD) and the on/off rates (ka/kd) of the inhibitor to KRAS G12C.

-

Methodology:

-

Recombinant, purified KRAS G12C protein (GDP-loaded) is immobilized on a sensor chip surface.

-

A series of inhibitor concentrations are flowed over the chip surface.

-

The change in mass on the sensor surface upon binding is detected in real-time as a response unit (RU).

-

A dissociation phase follows, where a buffer without the inhibitor is flowed over the chip.

-

The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate KD, ka, and kd.[9]

-

4.1.2 LC-MS Protein Modification Assay

-

Objective: To confirm covalent bond formation and determine the rate of modification.

-

Methodology:

-

Recombinant KRAS G12C protein is incubated with the inhibitor at various time points.

-

The reaction is quenched at each time point.

-

The protein sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectra will show two peaks: one for the unmodified protein and one for the inhibitor-bound protein (adduct).

-

The relative peak areas are used to quantify the percentage of modified protein over time.[5]

-

4.1.3 SOS1-Mediated Nucleotide Exchange Assay (HTRF)

-

Objective: To measure the inhibitor's ability to block the exchange of GDP for GTP, a key step in KRAS activation.

-

Methodology:

-

This assay is often performed using Homogeneous Time-Resolved Fluorescence (HTRF).[9]

-

Recombinant KRAS G12C is incubated with the inhibitor across a range of concentrations.

-

The catalytic domain of the GEF, SOS1, is added to the mixture along with a fluorescently labeled GTP analog (e.g., DY-647P1).

-

The binding of the fluorescent GTP to KRAS brings a donor fluorophore (often on an anti-tag antibody) and an acceptor fluorophore into proximity, generating a FRET signal.

-

Inhibitor activity is measured as a decrease in the HTRF signal, from which an IC50 value is calculated.[9]

-

Cell-Based Assays

4.2.1 Western Blot for Downstream Signaling (p-ERK)

-

Objective: To assess the functional consequence of KRAS G12C inhibition on the MAPK signaling pathway within a cellular context.

-

Methodology:

-

KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in culture plates.

-

Cells are treated with a dose-response of the inhibitor for a defined period (e.g., 2-24 hours).

-

Cells are lysed, and protein concentrations are normalized.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Following incubation with secondary antibodies, the bands are visualized and quantified. A reduction in the p-ERK/total ERK ratio indicates pathway inhibition.[5][6]

-

4.2.2 Cell Viability / Anti-Proliferation Assay

-

Objective: To determine the inhibitor's potency in suppressing the growth of KRAS G12C-dependent cancer cells.

-

Methodology:

-

KRAS G12C mutant and KRAS wild-type cells are seeded in 96-well or 384-well plates.

-

Cells are treated with a serial dilution of the inhibitor for an extended period (e.g., 72-120 hours).[7]

-

Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

The resulting luminescence data is plotted against inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[6]

-

4.2.3 Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct target engagement of the inhibitor with KRAS G12C in a live-cell environment.

-

Methodology:

-

KRAS G12C mutant cells are treated with the inhibitor or a vehicle control.[10]

-

The cells are heated to a range of temperatures, causing proteins to denature and aggregate.[11]

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

-

The amount of soluble KRAS G12C remaining at each temperature is quantified by Western blot or other methods.

-

Binding of the inhibitor stabilizes the protein, resulting in a higher melting temperature (Tm) compared to the vehicle control, confirming target engagement.[12]

-

Conclusion

The in vitro characterization of a KRAS G12C inhibitor is a multi-faceted process that builds a comprehensive understanding of its therapeutic potential. Through a systematic workflow encompassing biochemical and cell-based assays, it is possible to quantify the inhibitor's binding affinity, covalent modification rate, and its ability to block downstream signaling and cell proliferation. The data and protocols outlined in this guide represent the foundational evidence required to establish a candidate molecule's potency, selectivity, and mechanism of action, paving the way for further preclinical and clinical development.

References

- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Target Engagement Studies of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and quantitative data related to the target engagement of KRAS G12C inhibitors, using the FDA-approved drugs sotorasib (AMG 510) and adagrasib (MRTX849) as primary examples. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of targeted cancer therapy.

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to the hyperactivation of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[3]

KRAS was long considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[4] The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C represents a landmark achievement in targeted cancer therapy.[3] These inhibitors, such as sotorasib and adagrasib, trap KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor growth.[1][4]

Quantitative Assessment of Target Engagement and Cellular Potency

The efficacy of KRAS G12C inhibitors is underpinned by their ability to engage the target protein and inhibit its function within cancer cells. This is quantified through various biochemical and cellular assays.

Biochemical and Cellular Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. For KRAS G12C inhibitors, IC₅₀ values are determined in both biochemical assays using purified proteins and in cellular assays using cancer cell lines harboring the KRAS G12C mutation.

| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Reference |

| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | 6 | Cell Viability | [5] |

| MIA PaCa-2 | Pancreatic Cancer | 9 | Cell Viability | [5] | |

| NCI-H23 | Non-Small Cell Lung Cancer | 690.4 | Cell Viability | [5] | |

| H358 | Non-Small Cell Lung Cancer | 81.8 | Cell Viability | [5] | |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] |

| H1373 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |

| H358 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |

| H2122 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |

| SW1573 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |

| H2030 | Non-Small Cell Lung Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] | |

| KYSE-410 | Esophageal Cancer | 10 - 973 (2D) / 0.2 - 1042 (3D) | Cell Viability | [6][7] |

Covalent Modification Kinetics

The irreversible nature of sotorasib and adagrasib binding to KRAS G12C is a key feature of their mechanism of action. The efficiency of this covalent modification is characterized by the kinetic parameters Kᵢ (the reversible binding affinity) and kᵢₙₐ꜀ₜ (the rate of irreversible inactivation).

| Inhibitor | Kᵢ (μM) | kᵢₙₐ꜀ₜ (s⁻¹) | Reference |

| Adagrasib (MRTX849) | 3.7 ± 0.5 | 0.13 ± 0.01 | [8] |

Experimental Protocols for Target Engagement Studies

A variety of sophisticated techniques are employed to measure the direct interaction of inhibitors with KRAS G12C and their impact on downstream signaling pathways.

Mass Spectrometry-Based Proteomics for Target Occupancy

Mass spectrometry (MS) is a powerful tool for directly quantifying the extent of covalent modification of KRAS G12C by an inhibitor in complex biological samples, such as cell lysates or tumor tissues. This "target occupancy" measurement provides direct evidence of target engagement.

Experimental Workflow:

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 4. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 8. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of KRAS G12C Inhibitor 5 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a member of the RAS superfamily of small GTPases, is a critical signaling hub that regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). For decades, KRAS was considered an "undruggable" target due to the high affinity of GTP/GDP binding and the absence of well-defined small molecule binding pockets. The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein represents a landmark achievement in precision oncology. These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking its downstream signaling activity.[1]

This technical guide provides an in-depth overview of the effects of a representative KRAS G12C inhibitor, herein referred to as "KRAS G12C inhibitor 5," on key downstream signaling pathways. This guide will detail the mechanism of action, summarize quantitative data on signaling modulation, provide detailed experimental protocols for assessing inhibitor activity, and present visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a covalent, allosteric inhibitor that selectively binds to the mutant cysteine at position 12 of the KRAS protein. This covalent modification occurs when KRAS G12C is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitor traps KRAS G12C in a conformation that is unable to engage with guanine nucleotide exchange factors (GEFs), thus preventing the exchange of GDP for GTP and subsequent activation. This leads to the suppression of downstream signaling cascades that are constitutively activated by the KRAS G12C oncoprotein.[2]

Downstream Signaling Pathways Affected

The primary signaling pathways driven by activated KRAS are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This compound effectively dampens the activity of both cascades.

MAPK Pathway (RAS-RAF-MEK-ERK)

The MAPK pathway is a central regulator of cell proliferation and survival. Upon activation, KRAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF), which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 then phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors that drive cell cycle progression. This compound leads to a significant reduction in the phosphorylation of both MEK and ERK.[1]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is crucial for cell growth, metabolism, and survival. Activated KRAS can directly bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including components of the mTORC1 complex, to promote protein synthesis and cell growth. Treatment with this compound results in decreased phosphorylation of AKT and downstream mTOR effectors like S6 ribosomal protein.

Quantitative Data on Downstream Signaling Inhibition

The following tables summarize representative quantitative data on the effects of this compound on cell viability and downstream signaling in various KRAS G12C mutant cancer cell lines. The data presented is a synthesis from studies on well-characterized KRAS G12C inhibitors such as sotorasib and adagrasib.

Table 1: IC50 Values for Cell Viability in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| NCI-H358 | NSCLC | 5 | 11 |

| MIA PaCa-2 | Pancreatic | 8 | 15 |

| SW1573 | NSCLC | >1000 | 250 |

| NCI-H23 | NSCLC | 150 | 50 |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Inhibition of Downstream Signaling Molecules by this compound

| Cell Line | Treatment | p-ERK Inhibition (IC50, nM) | p-AKT (Ser473) Inhibition |

| NCI-H358 | Sotorasib (100 nM, 4h) | ~10 | Significant Reduction |

| MIA PaCa-2 | Adagrasib (100 nM, 4h) | ~20 | Significant Reduction |

| LU65 | Sotorasib (1 µM, 24h) | Substantial Reduction | Substantial Reduction |

Note: Quantitative data on the IC50 for direct inhibition of phosphorylation is limited in publicly available literature. The data above represents a qualitative summary of observations from Western blot analyses. The degree of inhibition is often presented as a visual reduction in band intensity.[3]

Experimental Protocols

Western Blotting for Phosphorylated and Total ERK and AKT

This protocol describes the detection of phosphorylated and total levels of key downstream signaling proteins, ERK and AKT, in cancer cells treated with this compound.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

-

KRAS G12C mutant cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (DMSO).

-

Addition of Reagent:

-

MTT: Add MTT solution to each well and incubate for 4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.

-

CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Immunoprecipitation of KRAS

This protocol is for the enrichment of KRAS protein from cell lysates to study its interactions or post-translational modifications.

Materials:

-

KRAS G12C mutant cancer cell lines

-

Lysis buffer (e.g., Triton-based buffer with protease and phosphatase inhibitors)

-

Anti-KRAS antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells as described in the Western blotting protocol.

-

Pre-clearing the Lysate: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-KRAS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against KRAS or its potential interacting partners.

Visualizations

Signaling Pathways

Caption: KRAS G12C signaling and inhibition.

Experimental Workflow

Caption: Workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers harboring this specific mutation. By effectively locking the KRAS G12C oncoprotein in its inactive state, the inhibitor potently suppresses the downstream MAPK and PI3K/AKT signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols and data presented in this guide provide a framework for researchers to evaluate the efficacy of KRAS G12C inhibitors and to further investigate the intricate signaling networks they modulate. Understanding the detailed molecular effects of these inhibitors is crucial for optimizing their clinical use and for the development of rational combination therapies to overcome resistance.

References

Methodological & Application

Synthesis Protocol for KRAS G12C Inhibitor Intermediate Compound 5

For Research Use Only

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12C mutation is a key driver in several cancers. The development of covalent inhibitors targeting this specific mutation has marked a significant advancement in cancer therapy. This document provides a detailed synthesis protocol for "Compound 5," a crucial intermediate in the synthesis of AMG 510 (Sotorasib), a potent and selective KRAS G12C inhibitor. This protocol is intended for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of Compound 5 is a key step in the overall production of AMG 510. The following scheme outlines the reaction pathway.

Caption: Synthesis workflow for M-dione Compound 5M.

Experimental Protocol

This protocol details the synthesis of the M-dione enantiomer of Compound 5, a key intermediate for KRAS G12C inhibitors.

Step 1: Formation of Intermediate 3

-

Reaction Setup: In a suitable reaction vessel, dissolve Amide 1 in an appropriate solvent such as dichloromethane (DCM).

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride to the solution at a controlled temperature to form intermediate 2.

-

In situ Conversion: Intermediate 2 is typically not isolated and is carried through to the next step in the DCM solution to form Intermediate 3.

Step 2: Cyclization to rac-dione Compound 4

-

Base-mediated Cyclization: Treat the solution of Intermediate 3 with a suitable base to induce cyclization.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up and extract the product. The crude product is then purified to yield racemic dione Compound 4.

Step 3: Chiral Resolution to M-dione Compound 5M

-

Resolution: Dissolve the racemic dione Compound 4 in 2-methyltetrahydrofuran (2-MeTHF).

-

Addition of Resolving Agent: Add (+)-2,3-dibenzoyl-d-tartaric acid (DBTA) to the solution.

-

Crystallization: Heat the mixture to 75 °C until all solids dissolve, then cool to 20 °C to induce crystallization of the desired M-dione diastereomeric salt.

-

Isolation: Isolate the solid M-dione Compound 5M by filtration.[1]

Quantitative Data Summary

| Step | Product | Reagents | Yield | Purity |

| 1 & 2 | rac-dione Compound 4 | Amide 1, Oxalyl Chloride, Base | 41% (over 2 steps) | - |

| 3 | M-dione Compound 5M | rac-dione 4, (+)-2,3-dibenzoyl-d-tartaric acid | 37% (over 2 steps) | >99% ee |

KRAS G12C Signaling Pathway

KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, thereby locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the MAPK pathway, which are crucial for cell proliferation and survival.

Caption: Simplified KRAS G12C signaling pathway.

Conclusion

This application note provides a detailed protocol for the synthesis of Compound 5, a key intermediate for the KRAS G12C inhibitor AMG 510. The provided information, including the experimental protocol, quantitative data, and pathway diagram, is intended to support researchers in the field of cancer drug discovery and development. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

References

Application Notes and Protocols for Cell-based Assays of KRAS G12C Inhibitor 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][4]

KRAS G12C inhibitors, such as sotorasib and adagrasib, are a class of targeted therapies that covalently bind to the cysteine residue of the G12C mutant, locking the protein in its inactive GDP-bound state.[3][5][6] This prevents downstream signaling and inhibits cancer cell growth.

This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of a novel KRAS G12C inhibitor, designated as "Inhibitor 5". These protocols are designed to be adaptable for similar compounds and provide a framework for preclinical assessment.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors

| Cell Line | Cancer Type | KRAS Status | Inhibitor 5 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Data to be generated | 0.5 - 4.35[3] | Comparable to Sotorasib |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Data to be generated | 0.3 - 5[3][7] | Comparable to Sotorasib |

| NCI-H1373 | Non-Small Cell Lung Cancer | G12C | Data to be generated | ~67[7] | Data not readily available |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | Data to be generated | Data not readily available | Data not readily available |

| A549 | Non-Small Cell Lung Cancer | G12S | Data to be generated | >10,000 | >10,000 |

| Ba/F3-KRAS WT | Pro-B Cell Line | Wild-Type | Data to be generated | >1,000[7] | >1,000[7] |

Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture, incubation time). The provided values for sotorasib and adagrasib are for reference and were obtained from public sources.[3][7][8]

Signaling Pathway Diagram

Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 5.

Experimental Protocols

Cell Viability Assay (2D Culture)

This protocol determines the half-maximal inhibitory concentration (IC50) of Inhibitor 5 on the proliferation of cancer cell lines.

Experimental Workflow

Caption: Workflow for 2D Cell Viability Assay.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type (e.g., A549) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear bottom white plates

-

Inhibitor 5, Sotorasib, Adagrasib (as controls)

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate at 37°C, 5% CO2 for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of Inhibitor 5 and control compounds in complete medium. The final concentration should range from 0.1 nM to 10 µM.[3]

-

Include a DMSO-only control.

-

Add 100 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.[7]

-

-

Data Acquisition:

-

Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control.

-

Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., in GraphPad Prism).[8]

-

Western Blot for Downstream Signaling Analysis

This protocol assesses the effect of Inhibitor 5 on the phosphorylation of key downstream effectors of the KRAS pathway, such as ERK and S6.

Experimental Workflow

Caption: Workflow for Western Blot Analysis.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

6-well plates

-

Inhibitor 5

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-S6 (Ser235/236), anti-S6, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Inhibitor 5 (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 6, 24 hours).[8]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate and capture the signal using an imaging system.

-

Analyze band intensities relative to total protein and loading controls.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of Inhibitor 5 to the KRAS G12C protein within the cellular environment by measuring changes in protein thermal stability.[9][10]

Experimental Workflow

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

-

KRAS G12C mutant cell line

-

Inhibitor 5 and vehicle (DMSO)

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[9]

-

Western blot reagents (as described in Protocol 2)

-

Anti-KRAS G12C specific antibody

Procedure:

-

Cell Treatment:

-

Treat cultured cells with a high concentration of Inhibitor 5 (e.g., 1-10 µM) or DMSO for 1 hour.[10]

-

-

Heating:

-

Harvest and resuspend cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 44-68°C) for 3 minutes in a thermal cycler.[11]

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble KRAS G12C in each sample by Western blot.

-

-

Data Interpretation:

-

Plot the amount of soluble KRAS G12C as a function of temperature.

-

A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

-

Conclusion

These protocols provide a robust framework for the preclinical cellular characterization of KRAS G12C Inhibitor 5. The cell viability assays will determine the potency and selectivity of the compound, while the Western blot and CETSA protocols will provide crucial insights into its mechanism of action and target engagement. The data generated from these assays are essential for the continued development of novel KRAS G12C inhibitors. For more advanced characterization, 3D spheroid models and in vivo xenograft studies are recommended.[5][12]

References

- 1. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS: Crossroads of Signaling and Immune Inhibition | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]

- 3. Next-generation KRAS G12C inhibitor shows relevant antitumor activity | BioWorld [bioworld.com]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. selectscience.net [selectscience.net]

Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitor 5 Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogues of a novel KRAS G12C inhibitor, designated as "Inhibitor 5." These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of potent and selective KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is substituted with cysteine (G12C), has emerged as a key therapeutic target. This mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1][2] The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[3]

This document outlines various biochemical and cell-based assays suitable for the HTS and characterization of novel KRAS G12C inhibitor 5 analogues. The protocols provided are for commonly used techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and cell-based assays to assess downstream signaling inhibition.

KRAS Signaling Pathway

KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate the exchange of GDP for GTP, leading to KRAS activation.[5][6] Activated, GTP-bound KRAS then interacts with and activates downstream effector proteins, including RAF kinases (initiating the MAPK pathway) and PI3K (initiating the PI3K-AKT-mTOR pathway), which in turn promote cell proliferation, survival, and differentiation.[1][7] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus locking KRAS in a constitutively active state.[1]

High-Throughput Screening Assays

A variety of HTS assays can be employed to screen for and characterize KRAS G12C inhibitors. These can be broadly categorized into biochemical assays that measure direct binding or inhibition of nucleotide exchange, and cell-based assays that assess the inhibitor's effect on downstream signaling pathways in a more physiologically relevant context.[8][9]

Data Presentation: Quantitative Analysis of Inhibitor 5 Analogues

The following tables summarize hypothetical quantitative data for a series of this compound analogues.

Table 1: Biochemical Potency of Inhibitor 5 Analogues

| Analogue ID | TR-FRET IC50 (nM) | FP IC50 (nM) | SPR Binding Affinity (Kd) (nM) |

| INH5-001 | 50 | 65 | 45 |

| INH5-002 | 25 | 30 | 22 |

| INH5-003 | 150 | 180 | 160 |

| INH5-004 | 10 | 12 | 8 |

| INH5-005 | 5 | 8 | 4 |

Table 2: Cellular Activity of Inhibitor 5 Analogues

| Analogue ID | p-ERK Inhibition IC50 (nM) | Cell Viability IC50 (nM) (NCI-H358) |

| INH5-001 | 75 | 100 |

| INH5-002 | 40 | 55 |

| INH5-003 | 200 | 250 |

| INH5-004 | 15 | 20 |

| INH5-005 | 8 | 12 |

Experimental Protocols

Protocol 1: TR-FRET Based Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.[5][10]

Materials:

-

GDP-loaded KRAS G12C protein (His-tagged)

-

SOS1 protein (catalytic domain)

-

GTPγS (a non-hydrolyzable GTP analog)

-

GST-tagged cRAF-RBD (Ras Binding Domain)

-

Terbium (Tb)-labeled anti-His antibody (Donor)

-

Fluorescently labeled anti-GST antibody (Acceptor)

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% Triton X-100, 1 mM DTT

-

384-well low-volume white plates

-

Test compounds (Inhibitor 5 analogues) dissolved in DMSO

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤ 1%).

-

In a 384-well plate, add 2 µL of diluted test compound or DMSO (for positive and negative controls).

-

Add 4 µL of a solution containing GDP-loaded KRAS G12C (final concentration 10 nM) to each well.

-

Incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding 2 µL of a mixture of SOS1 (final concentration 50 nM) and GTPγS (final concentration 100 nM) to all wells except the negative control (add assay buffer instead).

-

Incubate for 60 minutes at room temperature.

-